FNC-TP Trisodium: A Technical Overview of its Antiviral Spectrum
FNC-TP Trisodium: A Technical Overview of its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
FNC-TP trisodium is the intracellularly active triphosphate form of Azvudine (FNC), a potent nucleoside reverse transcriptase inhibitor (NRTI). FNC has demonstrated a broad spectrum of antiviral activity against several significant human pathogens. This technical guide provides an in-depth characterization of the antiviral spectrum of FNC-TP, including quantitative data on its activity, detailed experimental protocols for its evaluation, and an elucidation of its mechanism of action.
Data Presentation: Antiviral Activity of FNC
The antiviral efficacy of FNC has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is also provided where available, indicating the therapeutic window of the compound.
Table 1: In Vitro Antiviral Activity of FNC against Various Viruses
| Virus | Cell Line | EC50 | Selectivity Index (SI) | Reference(s) |
| HIV-1 | Various | 0.03–6.92 nM | >1000 | [1][2] |
| HIV-2 | Various | 0.018–0.025 nM | >1000 | [1] |
| Hepatitis C Virus (HCV) | In vitro assay | 0.024 µM (24 nM) | Not Reported | [1] |
| Hepatitis B Virus (HBV) | HepG2.2.15 cells | Potent Inhibition (Specific EC50 not detailed in provided search results) | Not Reported | [2] |
| Human Coronavirus OC43 (HCoV-OC43) | Not Specified | 4.3 µM | 15-83 | [1] |
| SARS-CoV-2 | Calu-3 cells | 1.2 µM | 83 | [1] |
| SARS-CoV-2 | Vero E6 cells | 4.31 µM | 15.35 | [1] |
Table 2: Inhibitory Activity of FNC-TP against Viral Polymerases
| Viral Polymerase | IC50 | Reference(s) |
| HIV-1 Reverse Transcriptase (RT) | Potent Inhibition (Specific IC50 not detailed in provided search results) | [3] |
| Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) | Less potent than against HIV-1 RT | [3] |
| Respiratory Syncytial Virus (RSV) RdRp | Less potent than against HCV RdRp | [3] |
| Dengue Virus Type 2 (DENV-2) RdRp | Less potent than against RSV RdRp | [3] |
| SARS-CoV-2 RdRp | Poor substrate | [3] |
Mechanism of Action
FNC is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, FNC-TP. As a nucleoside analog, FNC-TP acts as a competitive inhibitor of viral reverse transcriptases and RNA-dependent RNA polymerases. Its incorporation into the nascent viral DNA or RNA chain leads to chain termination, thereby halting viral replication.[3][4]
Signaling Pathway: Intracellular Activation of FNC
The intracellular conversion of FNC to its active form, FNC-TP, is a critical step for its antiviral activity. This process is mediated by host cell kinases.
Caption: Intracellular phosphorylation cascade of FNC.
Experimental Protocols
In Vitro Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells
This protocol describes a general method for evaluating the anti-HBV activity of nucleoside analogs like FNC using the HepG2.2.15 cell line, which constitutively expresses HBV.
1. Cell Culture and Maintenance:
- Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (200 µg/mL).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Antiviral Activity Assay:
- Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ cells per well.
- After 24 hours, replace the culture medium with fresh medium containing serial dilutions of FNC. Include a no-drug control and a positive control (e.g., Lamivudine).
- Incubate the plates for 8 days, with a medium change containing the respective drug concentrations on day 4.
3. Quantification of Extracellular HBV DNA (Real-Time PCR):
- On day 8, collect the cell culture supernatant.
- Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
- Quantify the amount of HBV DNA using a real-time PCR assay with primers and a probe specific for the HBV genome.
- The EC50 value is calculated as the concentration of FNC that reduces the extracellular HBV DNA level by 50% compared to the no-drug control.
4. Cytotoxicity Assay:
- Seed HepG2.2.15 cells in a separate 96-well plate as described for the antiviral assay.
- Treat the cells with the same serial dilutions of FNC.
- After 8 days, assess cell viability using a standard method such as the MTT or MTS assay.
- The CC50 value is calculated as the concentration of FNC that reduces cell viability by 50% compared to the no-drug control.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-HBV assay.
Clinical Studies
Azvudine (FNC) has undergone clinical investigation for the treatment of COVID-19. A notable study was a randomized, open-label, controlled clinical trial involving patients with mild to common COVID-19.
-
Study Design: Patients were randomized to receive either Azvudine plus standard symptomatic treatment or standard antiviral and symptomatic treatment.
-
Dosage: The typical dosage of Azvudine in these trials was 5 mg taken orally once daily.
-
Primary Outcomes: The primary endpoint was the time to nucleic acid negative conversion (NANC).
-
Key Findings: The results from a pilot study indicated that patients treated with Azvudine had a significantly shorter time to the first NANC compared to the control group (mean of 2.60 days vs. 5.60 days).[2] Subsequent studies have supported these findings, demonstrating that Azvudine can shorten the time to viral clearance and reduce viral load in patients with COVID-19.
Conclusion
FNC-TP trisodium, the active form of Azvudine, is a potent antiviral agent with a broad spectrum of activity, particularly against retroviruses and some RNA viruses. Its mechanism of action, involving the termination of viral nucleic acid synthesis, is well-established for nucleoside analogs. While in vitro data demonstrates its efficacy against a range of viruses, further studies are needed to provide a more comprehensive and standardized quantitative assessment of its antiviral profile. Clinical trials have shown promising results for the treatment of COVID-19, highlighting its potential as a valuable therapeutic agent. Continued research and clinical development are warranted to fully characterize its therapeutic potential across its antiviral spectrum.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
